molecular formula C18H20N4O3 B1206568 8-(2,5-Dimethylphenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

8-(2,5-Dimethylphenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

Cat. No. B1206568
M. Wt: 340.4 g/mol
InChI Key: JJVPINNJXFOOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,5-dimethylphenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione is an oxopurine.

Scientific Research Applications

Pharmacological Research

A study by Chłoń-Rzepa et al. (2013) explored a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, including compounds structurally related to 8-(2,5-Dimethylphenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione. They investigated these compounds for their affinity and selectivity profile for various serotonin receptors, exploring their potential for psychotropic activity. Their research found that certain derivatives exhibited antidepressant-like and anxiolytic-like activities in animal models (Chłoń-Rzepa et al., 2013).

Chemical Reactions and Molecular Studies

Studies on derivatives of 2,2-dimethyl-1,3-dioxan-4,6-dione, which is structurally related to 8-(2,5-Dimethylphenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione, have shown various chemical reactions and structural properties. For example, a study by Bowden (1973) investigated the alkaline hydrolysis of certain acyl derivatives, elucidating the mechanism and kinetics of these reactions (Bowden, 1973). Additionally, Low et al. (2002) and Novoa de Armas et al. (2000) conducted studies focusing on the crystal structures of derivatives of 2,2-dimethyl-1,3-dioxan-4,6-dione, providing insights into their molecular configurations and intermolecular interactions (Low et al., 2002), (Novoa de Armas et al., 2000).

Corrosion Inhibition

In the field of materials science, Chafiq et al. (2020) studied spirocyclopropane derivatives, closely related to the compound of interest, as corrosion inhibitors. Their research highlighted the effectiveness of these compounds in protecting mild steel in acidic solutions, demonstrating their potential in industrial applications (Chafiq et al., 2020).

Anticancer Research

In medicinal chemistry, Mulakayala et al. (2012) synthesized derivatives of 1,8-dioxo-octahydroxanthenes, a category which includes compounds similar to 8-(2,5-Dimethylphenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione. They evaluated these compounds for their potential as anticancer agents, showing promising anti-proliferative properties against various cancer cell lines (Mulakayala et al., 2012).

properties

Product Name

8-(2,5-Dimethylphenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

8-(2,5-dimethylphenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C18H20N4O3/c1-6-9-22-14-15(20(4)18(24)21(5)16(14)23)19-17(22)25-13-10-11(2)7-8-12(13)3/h6-8,10H,1,9H2,2-5H3

InChI Key

JJVPINNJXFOOJE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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